Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine

Medicinal Chemistry Chemical Biology Assay Development

Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine, also known as 1,1,1-trifluoro-N-methyl-4-phenylbutan-2-amine, is a secondary amine building block featuring a trifluoromethyl group, a phenyl ring, and an N-methyl substituent on a butan-2-amine backbone. Its molecular formula is C11H14F3N, it has a molecular weight of 217.23 g/mol, and its assigned CAS number is 1368215-37-5.

Molecular Formula C11H14F3N
Molecular Weight 217.23 g/mol
Cat. No. B13226753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine
Molecular FormulaC11H14F3N
Molecular Weight217.23 g/mol
Structural Identifiers
SMILESCNC(CCC1=CC=CC=C1)C(F)(F)F
InChIInChI=1S/C11H14F3N/c1-15-10(11(12,13)14)8-7-9-5-3-2-4-6-9/h2-6,10,15H,7-8H2,1H3
InChIKeyLQFCSPDOZDULRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine: Key Identifiers and Chemical Class Overview for Procurement


Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine, also known as 1,1,1-trifluoro-N-methyl-4-phenylbutan-2-amine, is a secondary amine building block featuring a trifluoromethyl group, a phenyl ring, and an N-methyl substituent on a butan-2-amine backbone . Its molecular formula is C11H14F3N, it has a molecular weight of 217.23 g/mol, and its assigned CAS number is 1368215-37-5 . This compound is primarily utilized as a research intermediate in medicinal chemistry and organic synthesis.

Procurement Rationale for Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine: Why Structural Analogs Are Not Interchangeable


Due to the absence of direct, head-to-head comparative biological or physicochemical data for this specific compound, a definitive selection over its closest analogs (such as the primary amine analog 1,1,1-trifluoro-4-phenylbutan-2-amine or the N-ethyl analog ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine ) cannot be quantitatively justified based on publicly available information. However, from a procurement and research design perspective, generic substitution fails on a fundamental chemical basis. The distinct steric and electronic properties conferred by the N-methyl versus N-ethyl or primary amine group are known to significantly alter a molecule's conformation, basicity (pKa), lipophilicity (LogP), and subsequent interactions with biological targets or reactivity in chemical synthesis [1]. Therefore, replacing this compound with a similar-looking analog without empirical validation introduces an uncontrolled variable that can derail structure-activity relationship (SAR) studies or lead to failed synthetic pathways. The quantitative evidence below confirms the current data gap, which itself serves as the primary differentiator for a researcher with a specific requirement for this exact structure.

Quantitative Evidence Guide for Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine: Differentiating Features and Data Limitations


Lack of Peer-Reviewed Bioactivity Data as a Primary Differentiator from Commercial Analogs

A comprehensive search of primary literature and authoritative databases (PubMed, PubChem, ChEMBL, BindingDB) reveals no peer-reviewed, quantitative bioactivity data (e.g., IC50, Ki, EC50) for Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine against any defined biological target. This is in direct contrast to the availability of such data for other fluorinated phenethylamine or phenylpropylamine derivatives used in CNS and enzyme inhibitor research [1]. The absence of data defines its current status as a novel or under-explored chemical probe, rather than a validated hit or lead compound.

Medicinal Chemistry Chemical Biology Assay Development

N-Methyl Substitution as a Distinctive Feature vs. Primary Amine Analog (1,1,1-Trifluoro-4-phenylbutan-2-amine)

The target compound contains a secondary N-methyl amine, whereas a closely related analog, 1,1,1-trifluoro-4-phenylbutan-2-amine (CAS 1336956-13-8), is a primary amine . While no direct comparative data exists for this specific pair, it is a well-established principle in medicinal chemistry that N-methylation profoundly alters physicochemical properties such as LogP, pKa, and hydrogen-bonding capacity, thereby impacting membrane permeability, metabolic stability, and target binding affinity [1].

Synthetic Chemistry Medicinal Chemistry SAR

Differentiation from N-Ethyl Analog Based on Alkyl Chain Length and Steric Bulk

Another close analog, ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine (CAS 1485014-81-0), features an N-ethyl substituent instead of an N-methyl group . In the absence of head-to-head data, class-level inference from medicinal chemistry principles indicates that the smaller methyl group of the target compound results in a distinct steric profile and reduced lipophilicity compared to the N-ethyl analog [1]. This difference is critical for fine-tuning molecular interactions in enzyme active sites or receptor binding pockets, making the compounds non-equivalent in a research context.

Synthetic Chemistry SAR ADME

Recommended Application Scenarios for Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine in Research and Development


Use as a Novel Scaffold for De Novo CNS-Targeted Library Synthesis

The compound's structural features—a trifluoromethyl group for metabolic stability and a phenylbutylamine core—are commonly associated with CNS drug discovery [1]. Given the complete lack of published bioactivity data, this compound is ideally suited as a core scaffold for generating novel, proprietary chemical libraries aimed at CNS targets where there is a need for unexplored chemical space. Its N-methyl group provides a defined starting point for SAR studies, distinguishing it from primary amine or larger N-alkyl analogs [1].

Intermediate for the Synthesis of Trifluoromethylated Heterocycles and Complex Amines

As a secondary amine, Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine can serve as a key intermediate in organic synthesis. It can be used in reductive amination, alkylation, or acylation reactions to produce a wide array of more complex molecules, including trifluoromethylated heterocycles, amides, and tertiary amines. Its specific substitution pattern allows for the creation of products with a unique combination of aryl, trifluoromethyl, and N-methyl functionalities that are not easily accessible from other building blocks [2].

Chemical Probe for Investigating Unexplored Enzyme or Receptor Targets

The absence of annotated bioactivity data makes this compound a valuable 'clean slate' chemical probe. It is appropriate for use in high-throughput screening (HTS) campaigns or focused biochemical assays to identify new biological interactions. Its selection over a more well-known analog is justified when the research goal is to discover novel target engagement and avoid the bias of known pharmacology, allowing for potentially new and unexpected findings [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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